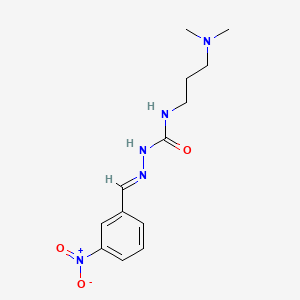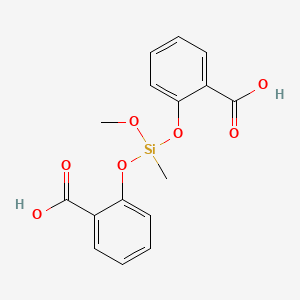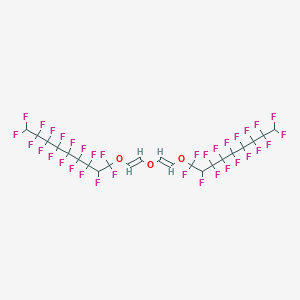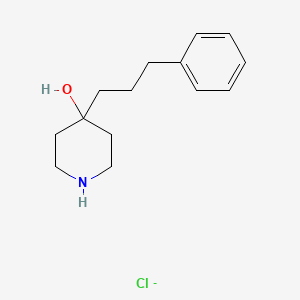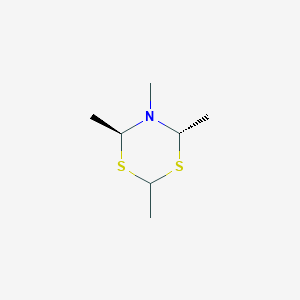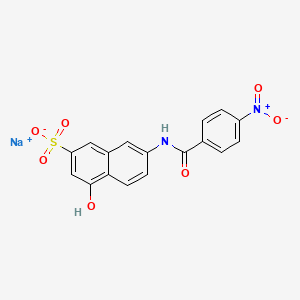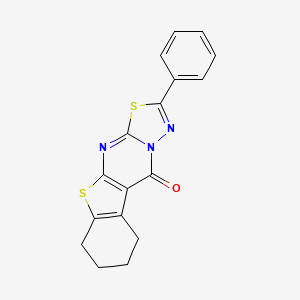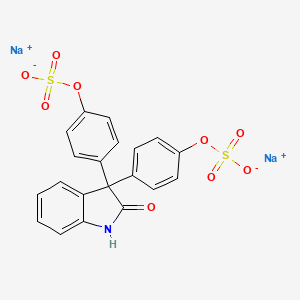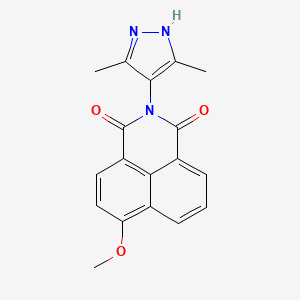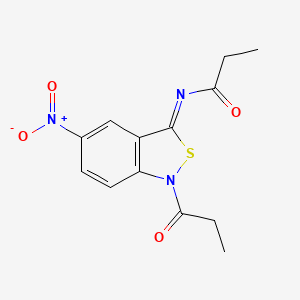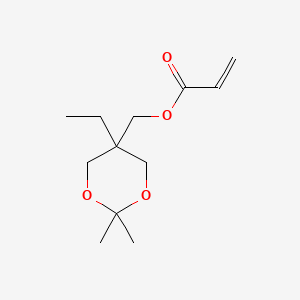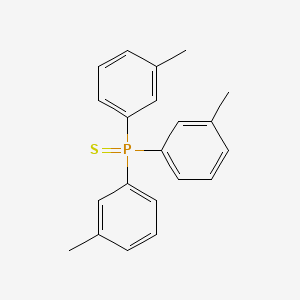
Tris(3-methylphenyl)phosphine sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3-methylphenyl)phosphine sulfide: is an organophosphorus compound with the chemical formula C21H21PS . It is a derivative of tris(3-methylphenyl)phosphine, where the phosphorus atom is bonded to a sulfur atom. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Reaction with Elemental Sulfur: One common method to synthesize tris(3-methylphenyl)phosphine sulfide involves the reaction of tris(3-methylphenyl)phosphine with elemental sulfur.
Industrial Production Methods: Industrially, the synthesis of this compound can be scaled up by using larger reactors and maintaining inert atmosphere conditions to prevent oxidation.
化学反応の分析
Types of Reactions:
Oxidation: Tris(3-methylphenyl)phosphine sulfide can undergo oxidation reactions to form phosphine oxides.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Tris(3-methylphenyl)phosphine oxide.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, providing a source of phosphorus and sulfur atoms.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its ability to form stable complexes with metal ions, which can be crucial in medicinal chemistry.
Industry:
作用機序
Molecular Targets and Pathways: Tris(3-methylphenyl)phosphine sulfide exerts its effects primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also participate in redox reactions, where it can either donate or accept electrons, thus influencing various chemical pathways .
類似化合物との比較
Tris(2-methylphenyl)phosphine: Similar in structure but with the methyl group in the ortho position, affecting its steric and electronic properties.
Tris(4-methylphenyl)phosphine: The methyl group is in the para position, which can lead to different reactivity and coordination behavior.
Triphenylphosphine sulfide: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: Tris(3-methylphenyl)phosphine sulfide is unique due to the position of the methyl groups on the phenyl rings, which can influence its reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where steric hindrance and electronic effects are crucial .
特性
CAS番号 |
6163-62-8 |
|---|---|
分子式 |
C21H21PS |
分子量 |
336.4 g/mol |
IUPAC名 |
tris(3-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c1-16-7-4-10-19(13-16)22(23,20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChIキー |
SDTZPVBHBCWLFL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)P(=S)(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


